1,2-Benzenediol, 4-(1-propyl-3-pyrrolidinyl)-
Description
“1,2-Benzenediol, 4-(1-propyl-3-pyrrolidinyl)-” is a catechol derivative with a substituted pyrrolidine moiety at the 4-position of the benzene ring. The core structure, 1,2-benzenediol (catechol), is characterized by two adjacent hydroxyl groups on the aromatic ring, which confer redox activity and hydrogen-bonding capabilities . The substituent at the 4-position consists of a pyrrolidine ring (a five-membered heterocycle with one nitrogen atom) bearing a propyl chain at its 3-position. The compound is often synthesized as a hydrobromide salt (e.g., “1,2-Benzenediol,4-(1-propyl-3-pyrrolidinyl)-, hydrobromide (1:1)”) to enhance stability and bioavailability .
Properties
CAS No. |
94357-81-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-2-6-14-7-5-11(9-14)10-3-4-12(15)13(16)8-10/h3-4,8,11,15-16H,2,5-7,9H2,1H3 |
InChI Key |
BQPLSMZHGSFVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-dibromobutane and ammonia.
Attachment of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl bromide and a base such as sodium hydride.
Formation of the Benzene Ring: The benzene ring can be synthesized through a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-propylpyrrolidin-3-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Piperidine-Based Derivatives
Compounds such as 4-[(S)-hydroxy-[(2R)-piperidin-2-yl]methyl]benzene-1,2-diol and 4-(hydroxy-2-piperidinylmethyl)-1,2-benzenediol (CAS 2021) feature a six-membered piperidine ring instead of pyrrolidine . Key differences include:
Pyrrolidine Derivatives with Varied Alkyl Chains
- 4-[2-(2-Pyrrolidinyl)ethyl]-1,2-benzenediol (CAS 596810-83-2): Features an ethyl linker between the benzene ring and pyrrolidine, reducing steric hindrance compared to the propyl chain in the target compound .
- 4-(2-Piperidinylmethyl)-1,2-benzenediol (CAS 765856-03-9): Replaces pyrrolidine with piperidine while retaining a methylene linker, highlighting how heterocycle choice impacts molecular volume and hydrophobicity .
Substituent Effects on Physical and Chemical Properties
Antimicrobial Activity
- 1,2-Benzenediol Derivatives with Methyl Groups: 3-Methyl- and 4-methyl-1,2-benzenediol exhibit MIC values of 62.25–150 µg/mL against Salmonella typhimurium and Listeria monocytogenes .
- Nitro- and Chloro-Substituted Derivatives : 4-Nitro-1,2-benzenediol shows enhanced antimicrobial activity (MIC ~31 µg/mL) due to electron-withdrawing effects increasing oxidative stress in bacteria .
- Target Compound : While direct MIC data are unavailable, the pyrrolidine-propyl substituent may modulate activity by balancing lipophilicity (for membrane penetration) and hydrogen-bonding capacity .
Enzyme Inhibition Potential
- Inhibitor A5 (4-{2-nitro-1-propenyl}-1,2-benzenediol) : Demonstrates antimalarial activity by targeting threonyl- and alanyl-tRNA synthetases, suggesting catechol derivatives with electron-deficient groups (e.g., nitro) are effective enzyme inhibitors .
- Propyl-Pyrrolidine Derivative : The nitrogen in pyrrolidine may coordinate with metal ions in enzyme active sites, though the propyl chain’s steric effects could reduce efficacy compared to smaller substituents .
Research Findings and Implications
- Structural-Activity Relationships : Larger substituents (e.g., propyl-pyrrolidine) reduce water solubility but enhance interaction with hydrophobic enzyme pockets. Piperidine analogs may offer better target specificity than pyrrolidine derivatives .
- Antimicrobial Optimization : Introducing electron-withdrawing groups (e.g., nitro) or optimizing alkyl chain length could improve the target compound’s bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
